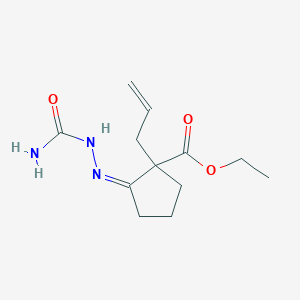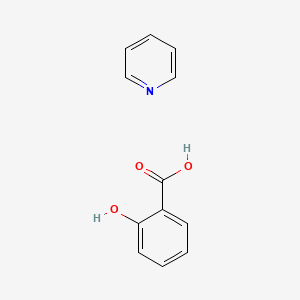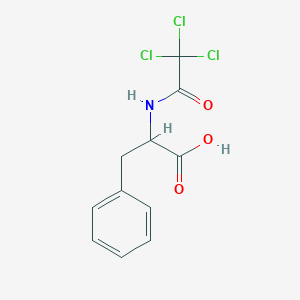![molecular formula C10H13N3O2 B14722167 1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine CAS No. 5757-82-4](/img/structure/B14722167.png)
1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group –C=N–NH2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine can be synthesized through the reaction of 4-nitroacetophenone with 1,1-dimethylhydrazine. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds via the formation of an intermediate hydrazone, which then undergoes further condensation to yield the final product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazones.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to alterations in their structure and function. This interaction can result in antimicrobial or anticancer effects by disrupting essential biological processes.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethylhydrazine: A related compound with similar chemical properties but lacking the nitrophenyl group.
4-Nitroacetophenone: A precursor in the synthesis of 1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine.
Hydrazones: A broader class of compounds with similar functional groups.
Uniqueness
This compound is unique due to the presence of both the dimethylhydrazine and nitrophenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
5757-82-4 |
|---|---|
Fórmula molecular |
C10H13N3O2 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
N-methyl-N-[1-(4-nitrophenyl)ethylideneamino]methanamine |
InChI |
InChI=1S/C10H13N3O2/c1-8(11-12(2)3)9-4-6-10(7-5-9)13(14)15/h4-7H,1-3H3 |
Clave InChI |
LGBYZKSTFGBXRL-UHFFFAOYSA-N |
SMILES canónico |
CC(=NN(C)C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methylbenzo[f][1,7]naphthyridine](/img/structure/B14722090.png)

![ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate](/img/structure/B14722116.png)

![1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid](/img/structure/B14722120.png)








